2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile
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Overview
Description
2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile is a complex organic compound that features a quinoline derivative linked to a piperazine ring via a butyl chain, with a benzonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butyl Chain: The quinoline derivative is then reacted with a butyl halide in the presence of a base to form the butyl-linked intermediate.
Formation of the Piperazine Ring: The intermediate is further reacted with piperazine under controlled conditions to form the piperazine-linked compound.
Introduction of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized quinoline or piperazine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study the interactions of quinoline and piperazine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile involves its interaction with specific molecular targets. The quinoline and piperazine rings can interact with receptors or enzymes, modulating their activity. The benzonitrile group can further enhance these interactions through additional binding sites.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-2-oxoquinoline: A simpler quinoline derivative with similar chemical properties.
4-Butylpiperazine: A piperazine derivative with a butyl chain, similar to the intermediate in the synthesis of the target compound.
Benzonitrile: A simple aromatic nitrile that shares the benzonitrile group with the target compound.
Uniqueness
The uniqueness of 2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile lies in its combined structure, which allows for multiple interactions and functionalizations. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C24H28N4O2/c25-18-20-5-1-2-6-23(20)28-14-12-27(13-15-28)11-3-4-16-30-21-9-7-19-8-10-24(29)26-22(19)17-21/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,26,29) |
InChI Key |
VTESYDIGEMNUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4C#N |
Origin of Product |
United States |
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